molecular formula C22H21FN4O2S B2661407 3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251546-94-7

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2661407
CAS No.: 1251546-94-7
M. Wt: 424.49
InChI Key: QTSYNOYFYTYKTB-UHFFFAOYSA-N
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Description

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound belonging to the class of triazolopyridine derivatives This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridine ring, and various substituents such as ethyl, fluorophenyl, and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multiple steps, including the formation of the triazolopyridine core and subsequent functionalization. One common synthetic route includes:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine nucleus.

    Introduction of Substituents: The ethyl, fluorophenyl, and methylphenyl groups are introduced through various substitution reactions, often involving halogenated intermediates and nucleophilic substitution.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize the efficiency of each step.

    Use of Catalysts: Catalysts may be employed to accelerate specific reactions and improve overall yield.

    Purification Techniques: Advanced purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated intermediates and nucleophiles such as amines and thiols are commonly employed.

Major Products

    Oxidation Products: Alcohols, ketones, and carboxylic acids.

    Reduction Products: Amines and reduced sulfonamide derivatives.

    Substitution Products: Various substituted triazolopyridine derivatives with different functional groups.

Scientific Research Applications

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. Key aspects include:

    Molecular Targets: The compound may target enzymes involved in metabolic pathways, receptors on cell surfaces, and other proteins.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole core but differ in the fused ring system and substituents.

    Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally related due to the presence of a heterocyclic ring.

Uniqueness

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its specific combination of substituents and the presence of a sulfonamide group, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-ethyl-N-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2S/c1-3-21-24-25-22-20(5-4-14-26(21)22)30(28,29)27(19-12-6-16(2)7-13-19)15-17-8-10-18(23)11-9-17/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSYNOYFYTYKTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=C(C=C3)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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